

Technical Deep Dive: PIK-75 Mechanism of Action and Experimental Utility

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Compound of Interest

Compound Name: PIK-75
Cat. No.: B7852688

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Executive Summary

PIK-75 is a first-generation imidazopyridine inhibitor historically significant for its nanomolar potency against the p110 α (PIK3CA) isoform of phosphoinositide 3-kinase (PI3K). Unlike standard ATP-competitive inhibitors, **PIK-75** exhibits a unique kinetic profile and a secondary mechanism of action: it induces the proteasomal degradation of p110 α .

However, its utility is complicated by a "dirty" selectivity profile, most notably its equipotent inhibition of DNA-PK and CDK9. This guide dissects the molecular mechanics of **PIK-75**, differentiates its kinase inhibition from its degradation capability, and provides validated protocols for researchers using this compound as a chemical probe.

Molecular Mechanism of Action[1][2]

Binding Kinetics: The "Non-Competitive" Anomaly

While most PI3K inhibitors (e.g., Wortmannin, LY294002) function as classic ATP-competitive antagonists, **PIK-75** displays a distinct kinetic signature. Structural activity relationship (SAR) studies indicate that **PIK-75** binds within the ATP-binding cleft but interacts with non-conserved residues, specifically Ser773 in p110 α .

- Kinetic Classification: Research suggests **PIK-75** acts as a competitive inhibitor with respect to the lipid substrate (Phosphatidylinositol) and a non-competitive inhibitor with respect to ATP. This implies that while it occupies the ATP pocket, its binding induces a conformational lock that prevents lipid substrate engagement, distinct from simple ATP displacement.
- Isoform Selectivity: The interaction with Ser773 (a residue not conserved in p110 β , which has Asn775) confers its high selectivity for p110 α over p110 β (approx. 200-fold).[1]

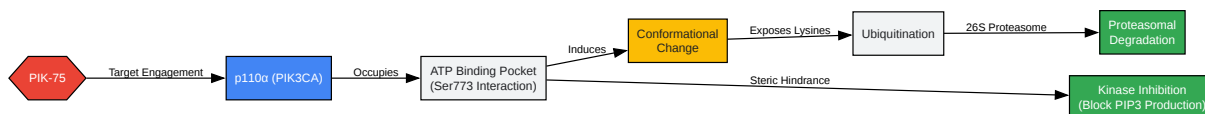
The Degradation Phenomenon

A critical, often overlooked feature of **PIK-75** is its ability to act as a "molecular degrader" rather than a simple inhibitor.

- Conformational Stress: Upon binding, **PIK-75** induces a structural shift in the p110 α protein. [2]
- Ubiquitination: This conformational change exposes hydrophobic residues or destabilizes the p110 α /p85 heterodimer interface, marking the catalytic subunit for poly-ubiquitination.
- Proteolysis: The ubiquitinated p110 α is subsequently targeted to the 26S proteasome for degradation. This results in a sustained reduction of PI3K signaling that persists even after the drug is washed out, a feature not seen with reversible inhibitors like A66.

Visualization: Dual Mechanism of Action

The following diagram illustrates the bifurcation of **PIK-75's** effects on the p110 α protein.



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Caption: **PIK-75** engages p110 α to block catalysis (Inhibition) and induce instability (Degradation).[1][3][4][5]

Selectivity Profile & Off-Target Risks

Researchers must exercise extreme caution when interpreting cellular data generated with **PIK-75**. It is not a "clean" p110 α probe.

Quantitative Selectivity Table

The table below summarizes the inhibitory potency (IC₅₀) of **PIK-75** against its primary targets. Note the dangerous overlap with DNA-PK.

Target Kinase	IC ₅₀ (nM)	Biological Function	Risk in Experimental Design
p110 α (PIK3CA)	5.8	Cell Growth/Metabolism	Primary Target
DNA-PK	2.0	DNA Repair (NHEJ)	Critical: Confounding apoptosis data
p110 γ	76	Immune Cell Migration	Moderate Selectivity Window
p110 β	1,300	Thrombosis/Cell Cycle	High Selectivity
CDK9	< 100*	Transcription Elongation	High: Affects global gene expression

*Potency varies by assay conditions but is biologically significant.

The DNA-PK Confound

Because **PIK-75** inhibits DNA-PK with equal or greater potency than p110 α , observed cytotoxicity in cancer cells may be due to blocked DNA repair (NHEJ pathway) rather than PI3K pathway inhibition.

- Control Strategy: Always use a specific DNA-PK inhibitor (e.g., NU7441) alongside **PIK-75** to deconvolve these effects.

Experimental Protocols

Protocol A: Validating Kinase Inhibition (Luminescence Assay)

Objective: Determine IC₅₀ of **PIK-75** against recombinant p110 α using ATP depletion.

Reagents:

- Recombinant p110 α /p85 α complex.
- Substrate: PIP₂:PS lipid vesicles.
- Detection: Kinase-Glo® (Promega) or equivalent.

Workflow:

- Lipid Preparation: Sonicate PIP₂ and PS (Phosphatidylserine) in kinase buffer (20 mM HEPES pH 7.5, 5 mM MgCl₂) to form lipid vesicles.
- Inhibitor Incubation: Dispense 5 μ L of **PIK-75** (serial dilution in DMSO) into a white 384-well plate. Add 10 μ L of enzyme mix (p110 α). Incubate for 20 min at RT.
- Reaction Start: Add 10 μ L of ATP (10 μ M final) + Lipid Mix.
- Incubation: Incubate for 60 min at RT (linear phase).
- Termination/Detection: Add 25 μ L Kinase-Glo reagent. Incubate 10 min.
- Read: Measure Luminescence.
- Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope).

Protocol B: Validating Degradation (Cycloheximide Chase)

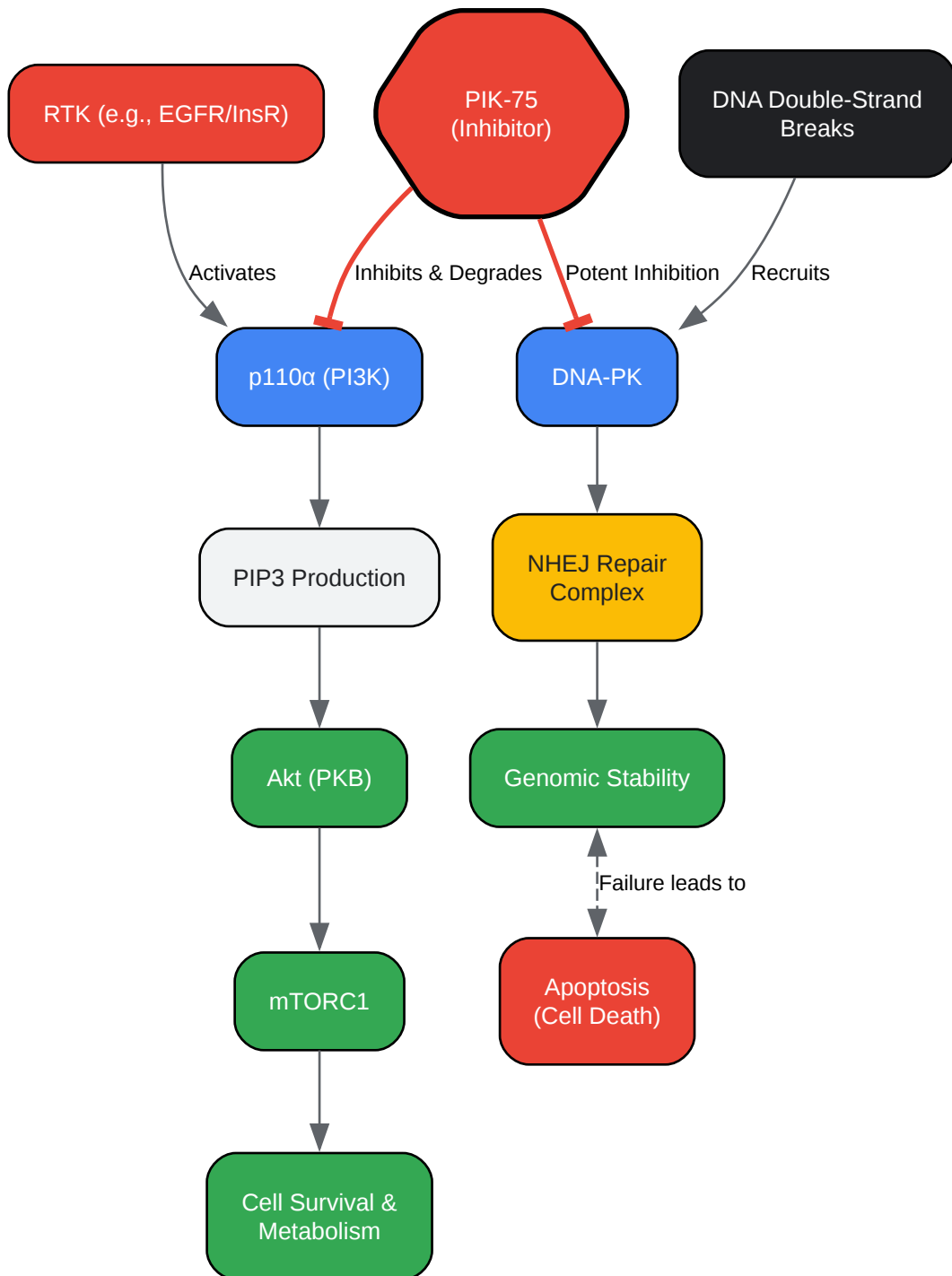
Objective: Confirm **PIK-75** induces physical loss of p110 α protein, distinguishing it from standard inhibition.

Workflow:

- Seeding: Plate cells (e.g., MCF7) at 70% confluency.
- Treatment Groups:
 - Vehicle (DMSO)
 - **PIK-75** (100 nM - 1 μ M)
 - Control: A66 (1 μ M) – A non-degrading p110 α inhibitor (Negative Control).
- Translation Block: Add Cycloheximide (CHX) (50 μ g/mL) to all wells to stop new protein synthesis.
- Time Course: Lyse cells at 0, 2, 4, 8, and 24 hours.
- Western Blot:
 - Primary Ab: Anti-p110 α (Cell Signaling Tech #4249).
 - Loading Control: Anti- β -Actin or GAPDH.
- Result Interpretation:
 - A66 + CHX: p110 α levels decline slowly (natural turnover).
 - **PIK-75** + CHX: p110 α levels decline rapidly (accelerated degradation).

Signaling Pathway Impact Visualization[7]

The following DOT diagram maps the downstream consequences of **PIK-75** intervention, highlighting the cross-talk between metabolic signaling (PI3K) and DNA repair (DNA-PK).



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Caption: **PIK-75** simultaneously cripples the PI3K survival pathway and the DNA-PK repair pathway.

References

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